molecular formula C26H41N7O9 B12381123 Val-Cit-PAB-DEA-COOH

Val-Cit-PAB-DEA-COOH

货号: B12381123
分子量: 595.6 g/mol
InChI 键: OLFIYNPPRFUFOW-FPOVZHCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Val-Cit-PAB-DEA-COOH is a compound used primarily as a linker in antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects on healthy cells . The compound consists of a valine-citrulline dipeptide, a p-aminobenzyl carbamate (PABC) spacer, and a diethanolamine (DEA) moiety, ending with a carboxylic acid group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-DEA-COOH involves multiple steps, starting with the formation of the valine-citrulline dipeptide This is followed by the attachment of the PABC spacer and the DEA moietyThe reaction conditions typically include the use of protecting groups to ensure the selective formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .

化学反应分析

Types of Reactions

Val-Cit-PAB-DEA-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the individual components of the compound, such as valine-citrulline dipeptide, PABC, and DEA .

科学研究应用

Val-Cit-PAB-DEA-COOH is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the side effects associated with traditional chemotherapy. The compound’s stability and ability to release the drug payload in the presence of specific enzymes make it an ideal linker for ADCs .

作用机制

The mechanism of action of Val-Cit-PAB-DEA-COOH involves its cleavage by specific enzymes, such as cathepsin B, which are overexpressed in cancer cells. Upon cleavage, the cytotoxic drug is released, leading to the targeted killing of cancer cells. The molecular targets include the lysosomal enzymes that facilitate the cleavage of the linker .

相似化合物的比较

Similar Compounds

Uniqueness

Val-Cit-PAB-DEA-COOH is unique due to its DEA moiety, which enhances its solubility and stability. This makes it particularly suitable for use in ADCs, where stability and targeted drug release are crucial .

属性

分子式

C26H41N7O9

分子量

595.6 g/mol

IUPAC 名称

2-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxyacetic acid

InChI

InChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1

InChI 键

OLFIYNPPRFUFOW-FPOVZHCZSA-N

手性 SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N

规范 SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。